

Physical and chemical properties of N-Desmethyl Olopatadine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Desmethyl Olopatadine-*d*6

Cat. No.: B15599354

[Get Quote](#)

N-Desmethyl Olopatadine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Olopatadine is a primary active metabolite of Olopatadine, a well-established antihistamine and mast cell stabilizer. Understanding the physical and chemical properties of this metabolite is crucial for a comprehensive assessment of Olopatadine's pharmacological and toxicological profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of N-Desmethyl Olopatadine, details relevant experimental methodologies, and illustrates its metabolic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Olopatadine is a widely used therapeutic agent for the management of allergic conjunctivitis and rhinitis. Its efficacy is attributed to its dual mechanism of action: selective histamine H1 receptor antagonism and stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators. Following administration, Olopatadine undergoes metabolism to a limited extent, with N-Desmethyl Olopatadine being one of its identified metabolites. Although present in lower concentrations than the parent drug, the characterization of N-Desmethyl

Olopatadine is essential for understanding the complete disposition of Olopatadine in the body and for evaluating any potential contribution to the overall therapeutic effect or safety profile.

Chemical and Physical Properties

This section details the fundamental chemical and physical properties of N-Desmethyl Olopatadine.

Chemical Identification

Identifier	Value
IUPAC Name	(2Z)-2-(11-(3-(methylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid[1][2][3][4][5][6]
CAS Number	113835-92-0[1][4][5]
Chemical Formula	C ₂₀ H ₂₁ NO ₃ [2][3][4]
Molecular Weight	323.39 g/mol [3][4]

Physicochemical Data

The following table summarizes the available physicochemical data for N-Desmethyl Olopatadine. It is important to note that some of these values are predicted and should be considered as such.

Property	Value	Source
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Water Solubility	Predicted: 0.00384 mg/mL	DrugBank
logP	Predicted: 1.5	ALOGPS
Predicted: 0.62	Chemaxon	
pKa (Strongest Acidic)	Predicted: 3.78	Chemaxon
pKa (Strongest Basic)	Predicted: 10.47	Chemaxon
Appearance	Off-White Solid[7]	Allimpus
Solubility	Soluble in Methanol, DMSO[7]	Allimpus
Storage	2-8 °C[7]	Allimpus

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of N-Desmethyl Olopatadine are not extensively published. However, this section outlines the general methodologies that are typically employed for the characterization of pharmaceutical compounds and metabolites.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Methodology:

A common method for determining the melting point is using a capillary melting point apparatus.

- A small, finely powdered sample of N-Desmethyl Olopatadine is packed into a capillary tube.
- The capillary tube is placed in the heating block of the apparatus.

- The temperature is gradually increased at a controlled rate.
- The temperature range over which the substance melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the absorption and bioavailability of a drug.

Methodology:

The shake-flask method is a standard technique for determining thermodynamic solubility.

- An excess amount of N-Desmethyl Olopatadine is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at a specific pH).
- The suspension is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of N-Desmethyl Olopatadine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[8]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

The shake-flask method is also commonly used for the experimental determination of logP.

- A known amount of N-Desmethyl Olopatadine is dissolved in a mixture of n-octanol and water (or a suitable buffer).

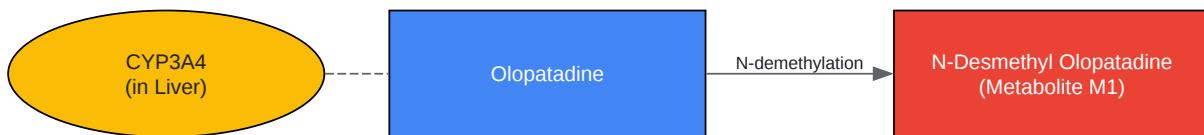
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
- The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.
- The concentration of N-Desmethyl Olopatadine in each phase is quantified using an appropriate analytical technique, such as HPLC-UV.
- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

Potentiometric titration is a widely used method for pKa determination.

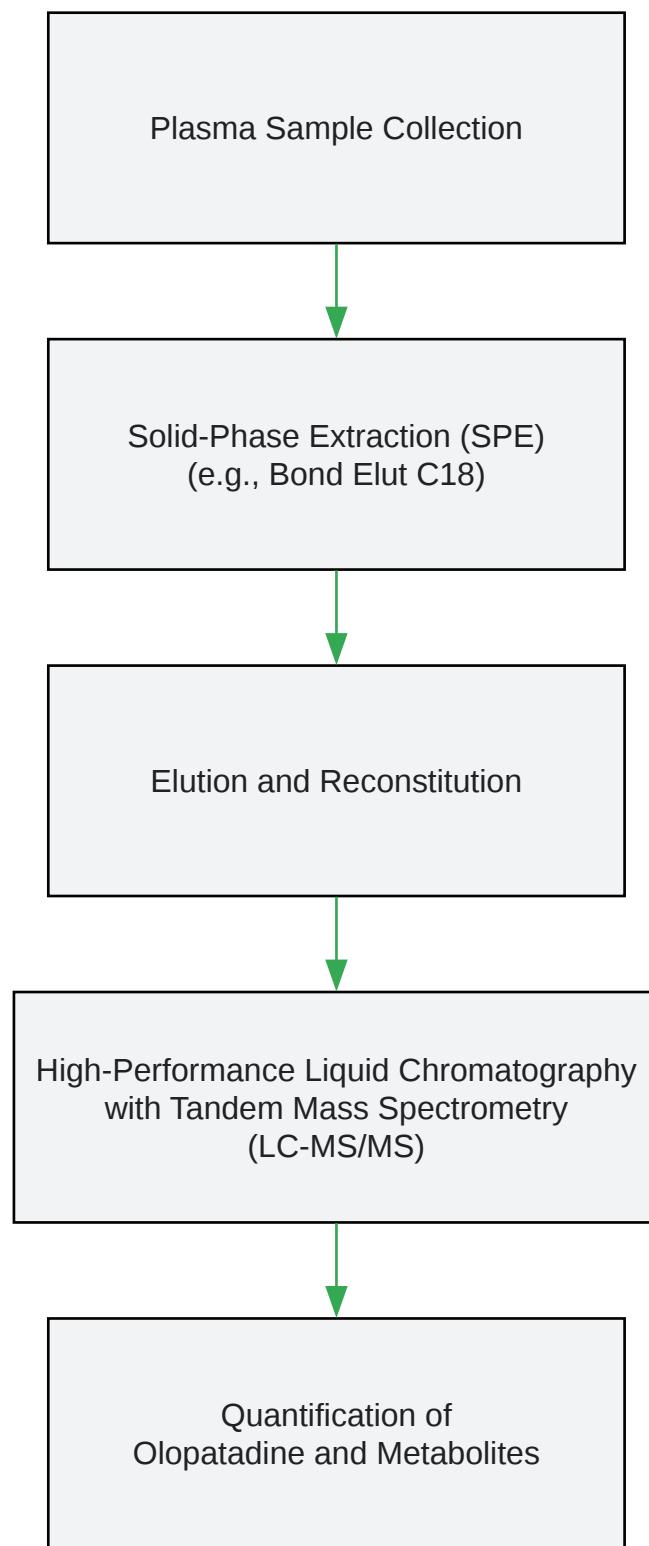

- A solution of N-Desmethyl Olopatadine of known concentration is prepared.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve is generated by plotting the pH against the volume of titrant added.
- The pKa value(s) can be determined from the inflection points of the titration curve.

Metabolism and Signaling Pathways

N-Desmethyl Olopatadine is a known human metabolite of Olopatadine.^[1] The primary metabolic pathway involves N-demethylation of the parent compound.

Metabolic Pathway of Olopatadine

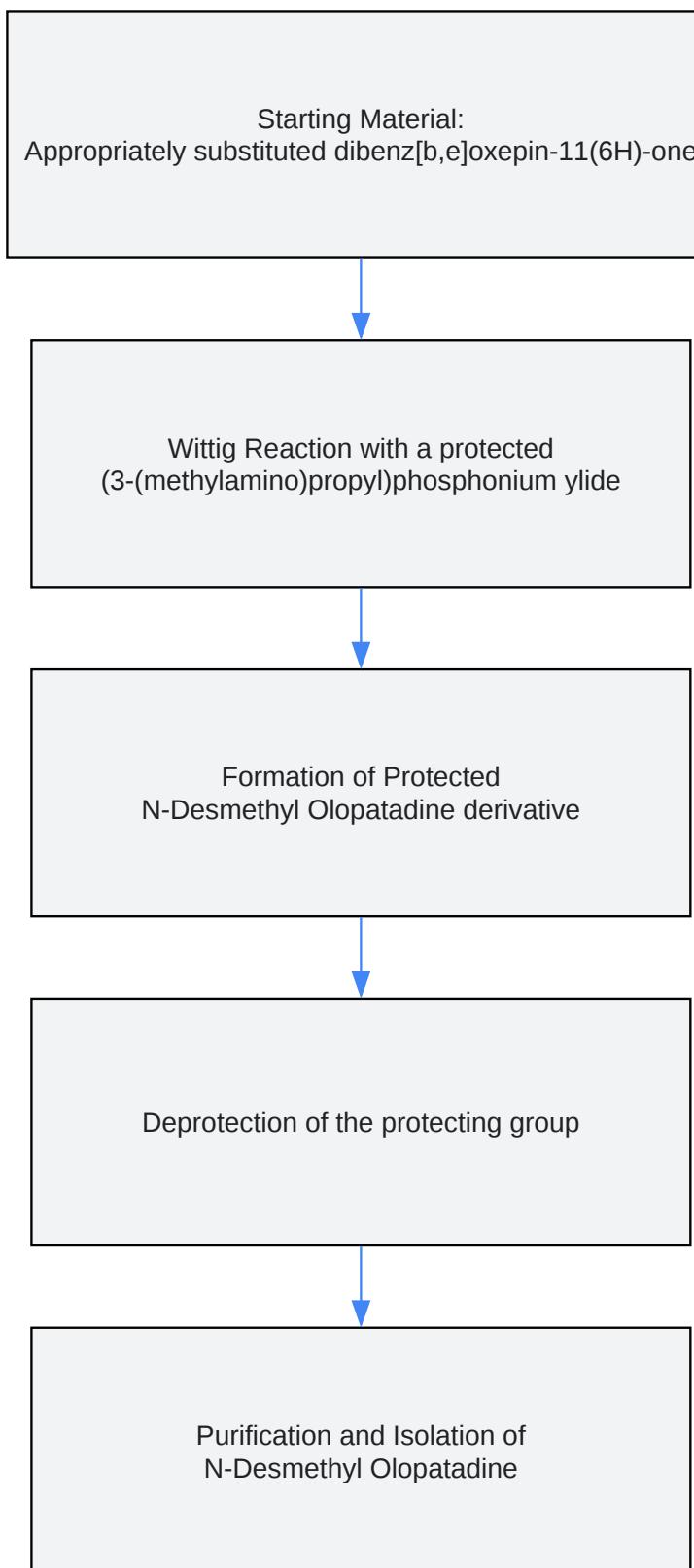
The formation of N-Desmethyl Olopatadine from Olopatadine is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP3A4 isoenzyme.[9][10] This metabolic reaction occurs in the liver.[1]



[Click to download full resolution via product page](#)

Metabolic conversion of Olopatadine to N-Desmethyl Olopatadine.

Analytical Workflow for Metabolite Identification


The identification and quantification of Olopatadine and its metabolites, including N-Desmethyl Olopatadine, in biological matrices such as plasma, are typically performed using advanced analytical techniques.

[Click to download full resolution via product page](#)

A typical analytical workflow for the analysis of Olopatadine and its metabolites.

Synthesis

While a specific, detailed experimental protocol for the synthesis of N-Desmethyl Olopatadine is not readily available in the public domain, its synthesis would likely be a multi-step process. One potential conceptual approach is outlined below. It is important to note that this is a generalized scheme and would require significant optimization and characterization.

[Click to download full resolution via product page](#)

Conceptual synthesis workflow for N-Desmethyl Olopatadine.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of N-Desmethyl Olopatadine. While key identifiers and some predicted physicochemical data are available, there is a notable lack of experimentally determined values for several properties. The provided general experimental protocols and the metabolic pathway diagram offer a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully characterize this important metabolite of Olopatadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Desmethyl olopatadine | C₂₀H₂₁NO₃ | CID 14127209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethyl Olopatadine | LGC Standards [lgcstandards.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. GSRS [precision.fda.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Olopatadine N-Desmethyl Impurity | CAS No- 113835-92-0 [chemicea.com]
- 7. allmpus.com [allmpus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Olopatadine | C₂₁H₂₃NO₃ | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of N-Desmethyl Olopatadine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599354#physical-and-chemical-properties-of-n-desmethyl-olopatadine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com